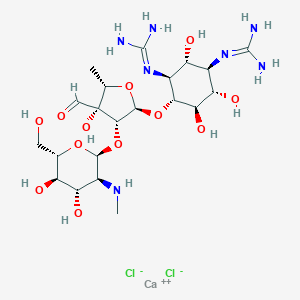
2-Ethyl-5,6-dihydro-3-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5,6-dihydro-3-methylpyrazine (EDMP) is a chemical compound that belongs to the pyrazine family. It is a colorless liquid with a strong odor, which is commonly used in the food and fragrance industry. EDMP is also used in scientific research for its unique biological properties and potential applications in medicine. In
Wirkmechanismus
The mechanism of action of 2-Ethyl-5,6-dihydro-3-methylpyrazine is not fully understood, but it is believed to act on the nervous system and affect the levels of neurotransmitters such as dopamine and serotonin. 2-Ethyl-5,6-dihydro-3-methylpyrazine has also been shown to inhibit the activity of certain enzymes, which could contribute to its antimicrobial and antifungal properties.
Biochemische Und Physiologische Effekte
2-Ethyl-5,6-dihydro-3-methylpyrazine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which could be useful in the treatment of diseases such as arthritis. 2-Ethyl-5,6-dihydro-3-methylpyrazine has also been found to have analgesic effects, which could be useful in the treatment of pain. Additionally, 2-Ethyl-5,6-dihydro-3-methylpyrazine has been shown to have antioxidant properties, which could be beneficial for overall health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethyl-5,6-dihydro-3-methylpyrazine in lab experiments is its unique biological properties. It has been shown to have a wide range of effects on the nervous system and other biological processes, making it a useful tool for studying these processes. However, one limitation of using 2-Ethyl-5,6-dihydro-3-methylpyrazine is its strong odor, which can be unpleasant and difficult to work with.
Zukünftige Richtungen
There are many potential future directions for research on 2-Ethyl-5,6-dihydro-3-methylpyrazine. One area of interest is the development of new drugs based on its antimicrobial, antifungal, and antiviral properties. Additionally, further research could be done to better understand the mechanism of action of 2-Ethyl-5,6-dihydro-3-methylpyrazine and how it affects various biological processes. Finally, studies could be done to explore the potential use of 2-Ethyl-5,6-dihydro-3-methylpyrazine in the treatment of various diseases, including arthritis and pain.
Conclusion
In conclusion, 2-Ethyl-5,6-dihydro-3-methylpyrazine is a chemical compound with unique biological properties that make it a useful tool for scientific research. It has potential applications in medicine and could be used to develop new drugs for a variety of diseases. Further research is needed to fully understand the mechanism of action of 2-Ethyl-5,6-dihydro-3-methylpyrazine and its potential uses in medicine.
Synthesemethoden
2-Ethyl-5,6-dihydro-3-methylpyrazine can be synthesized through a variety of methods, including the reaction of 2-ethyl-5,6-dihydropyrazine with methyl iodide or the reaction of 2-ethyl-5,6-dihydropyrazine with acetic anhydride and aluminum chloride. These methods are widely used in the laboratory and are effective in producing high yields of 2-Ethyl-5,6-dihydro-3-methylpyrazine.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5,6-dihydro-3-methylpyrazine has been extensively studied for its biological properties and potential applications in medicine. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 2-Ethyl-5,6-dihydro-3-methylpyrazine has also been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
15986-93-3 |
|---|---|
Produktname |
2-Ethyl-5,6-dihydro-3-methylpyrazine |
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
5-ethyl-6-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C7H12N2/c1-3-7-6(2)8-4-5-9-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
KVMUMGRJMXZCMW-UHFFFAOYSA-N |
SMILES |
CCC1=NCCN=C1C |
Kanonische SMILES |
CCC1=NCCN=C1C |
Andere CAS-Nummern |
15986-93-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)








![Methyl iodide, [14C]](/img/structure/B100923.png)

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
